Product packaging for ZINC;ethyl acetate;bromide(Cat. No.:)

ZINC;ethyl acetate;bromide

Cat. No.: B8404451
M. Wt: 232.4 g/mol
InChI Key: BMDAASXALYXZSG-UHFFFAOYSA-M
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Description

Historical Trajectories and Foundational Discoveries in Organozinc Chemistry

The field of organometallic chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324) from ethyl iodide and zinc metal. digitellinc.comwikipedia.orgacs.orgacs.org This discovery was not only the first instance of an organozinc compound but also one of the first organometallic compounds ever made. wikipedia.orgchemeurope.com Frankland's work laid the groundwork for the concept of chemical valence. digitellinc.comillinois.edu Subsequent research in the 19th century expanded the utility of these new reagents. Frankland and his student, B.F. Duppa, reported in 1865 the reaction of dialkylzinc reagents with esters. illinois.edu

In Russia, the Kazan School, led by Aleksandr Mikhailovich Butlerov, pioneered the synthesis of tertiary alcohols using organozinc reagents and acid chlorides, a process that became known as the Butlerov reaction. digitellinc.comillinois.edu Butlerov's student, Aleksandr Zaitsev, further developed these methods. digitellinc.comillinois.edu The most enduring discovery from this era came from Sergei Nikolaevich Reformatsky in 1887. wikipedia.orglibretexts.orgdigitellinc.com He modified the existing procedures by reacting an α-halocarboxylate ester with a carbonyl compound in the presence of metallic zinc, establishing the highly reliable Reformatsky reaction. digitellinc.com

Discovery/Development Key Contributor(s) Approximate Year Significance
First Organozinc Compound (Diethylzinc)Edward Frankland1849Marked the beginning of organometallic chemistry and led to the theory of valence. digitellinc.comwikipedia.orgacs.orgacs.org
Reaction with Oxalate EstersFrankland & Duppa1863Demonstrated the reaction of dialkylzincs with esters to form α-hydroxycarboxylate esters. digitellinc.comchemeurope.com
Synthesis of Tertiary AlcoholsAleksandr Butlerov~1860sDeveloped a general method for synthesizing tertiary alcohols from dialkylzincs and acid chlorides. illinois.edu
The Reformatsky ReactionSergei Reformatsky1887Established the reaction of α-haloesters with carbonyls and zinc to form β-hydroxy-esters. wikipedia.orglibretexts.orgdigitellinc.com
The Simmons-Smith ReactionH. E. Simmons & R. D. Smith1958Developed a method for cyclopropanation of alkenes using an organozinc carbenoid. chemistrylearner.comnrochemistry.com
The Negishi CouplingEi-ichi Negishi1977Introduced a palladium-catalyzed cross-coupling of organozinc compounds with organic halides. organic-chemistry.orgwikipedia.orgchemistnotes.com
The Fukuyama CouplingTohru Fukuyama1998Created a palladium-catalyzed coupling of thioesters with organozinc halides to produce ketones. wikipedia.orgjk-sci.comwikidoc.org

Overview of Zinc's Unique Reactivity Profile in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Organozinc compounds occupy a valuable niche in organic synthesis due to their moderate reactivity. They are generally less reactive than their organolithium and organomagnesium (Grignard) counterparts. wikipedia.orguwimona.edu.jmslideshare.net This attenuated reactivity translates into higher chemoselectivity, allowing for the presence of a wide variety of functional groups (such as esters, nitriles, and ketones) in the substrate without undesired side reactions. acs.orgnih.govsigmaaldrich.com

This unique profile makes zinc-mediated reactions powerful tools for constructing complex molecules. The utility of organozinc reagents is demonstrated in a variety of carbon-carbon bond-forming reactions:

Reformatsky Reaction: Condenses α-halo esters with aldehydes or ketones to form β-hydroxy-esters. nrochemistry.com The organozinc intermediate, a Reformatsky enolate, is formed in the presence of the carbonyl compound and is nucleophilic enough to add to the carbonyl but typically not to the ester group of another molecule. wikipedia.orglibretexts.org

Negishi Coupling: A versatile palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgchemistnotes.com This method is notable for its ability to couple sp³, sp², and sp hybridized carbon centers. wikipedia.orgchemistnotes.com

Fukuyama Coupling: A palladium-catalyzed reaction that couples a thioester with an organozinc halide to synthesize a ketone. wikipedia.orgjk-sci.comorganic-chemistry.org A key advantage is that the reaction cleanly stops at the ketone stage without proceeding to a tertiary alcohol. wikidoc.org

Simmons-Smith Reaction: Employs an organozinc carbenoid, typically (iodomethyl)zinc iodide, to convert alkenes into cyclopropanes stereospecifically. chemistrylearner.comnrochemistry.com

Barbier Reaction: A nucleophilic addition of an alkyl halide to a carbonyl group in the presence of a metal like zinc, magnesium, or tin. wikipedia.orgnrochemistry.com Its defining feature is the in situ generation of the organometallic reagent, distinguishing it from the Grignard reaction where the reagent is prepared separately. uwimona.edu.jmwikipedia.orgchemicalforums.com

Reaction Reactants Product Type Key Features
Reformatsky α-Halo ester, Aldehyde/Ketone, Znβ-Hydroxy-esterGood alternative to aldol (B89426) reaction; tolerates highly enolizable carbonyls. nrochemistry.com
Negishi Coupling Organozinc compound, Organic halide, Pd or Ni catalystCoupled C-C bond (e.g., biaryls)Broad scope, coupling sp, sp², and sp³ carbons; stereoselective. organic-chemistry.orgwikipedia.orgchemistnotes.com
Fukuyama Coupling Thioester, Organozinc halide, Pd catalystKetoneHigh chemoselectivity; reaction stops at the ketone. jk-sci.comwikidoc.orgorganic-chemistry.org
Simmons-Smith Alkene, Diiodomethane, Zn-Cu coupleCyclopropaneStereospecific cyclopropanation of olefins. chemistrylearner.comnrochemistry.com
Barbier Alkyl halide, Carbonyl compound, Metal (e.g., Zn)AlcoholOrganometallic reagent is generated in situ. uwimona.edu.jmwikipedia.orgnrochemistry.com

Conceptual Framework of In Situ Generated Organozinc Species from α-Haloesters and Metallic Zinc

The reaction involving zinc, ethyl bromoacetate (B1195939), and a carbonyl compound is a classic example of a multicomponent system where the key reactive intermediate is generated in situ. This process begins with the oxidative addition of metallic zinc into the carbon-bromine bond of the α-haloester. wikipedia.orgnrochemistry.com This step forms an organozinc reagent known as a Reformatsky enolate. wikipedia.orglibretexts.org

The formation of this zinc enolate is often facilitated by activating the zinc metal, for instance, with a zinc-copper couple or by reduction of zinc chloride. wikipedia.orgchemeurope.com The resulting reagent, formally an organozinc halide (BrZnCH₂CO₂Et), is less basic and less nucleophilic than corresponding lithium or magnesium enolates. wikipedia.orglibretexts.org This characteristic prevents it from undergoing self-condensation with the ester functionality present in the reaction mixture. wikipedia.org

Crystallographic studies have revealed that in the solid state, Reformatsky reagents like ethyl bromozincacetate exist as cyclic, dimeric structures complexed with solvent molecules such as tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org In the dimer of the ethyl derivative, the structure adopts a tub-shaped conformation. wikipedia.orglibretexts.org This intermediate then reacts with the co-existing aldehyde or ketone, typically through a six-membered chair-like transition state, to form a new carbon-carbon bond and, after an acidic workup, the final β-hydroxy-ester product. wikipedia.orgnrochemistry.com The ability to generate the specific zinc enolate in the presence of the target electrophile is a powerful strategy that enhances efficiency and selectivity in organic synthesis. colab.ws

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2Zn B8404451 ZINC;ethyl acetate;bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7BrO2Zn

Molecular Weight

232.4 g/mol

IUPAC Name

zinc;ethyl acetate;bromide

InChI

InChI=1S/C4H7O2.BrH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

BMDAASXALYXZSG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)[CH2-].[Zn+2].[Br-]

Origin of Product

United States

Formation and Characterization of Reactive Organozinc Intermediates

Methodologies for the In Situ Generation of Bromozinc Enolates (e.g., Ethoxycarbonylmethylzinc Bromide) from Zinc and Ethyl Bromoacetate (B1195939)

The primary and most well-established method for the in situ generation of ethoxycarbonylmethylzinc bromide is the Reformatsky reaction. researchgate.netfigshare.com This reaction involves the direct treatment of an α-halo ester, such as ethyl bromoacetate, with metallic zinc. researchgate.netlibretexts.org The process is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of the ethyl bromoacetate. chemicalbook.com This step is crucial as it forms the organozinc reagent, often referred to as a Reformatsky enolate, without the need for a strong Brønsted base, which could otherwise lead to unwanted side reactions with carbonyl compounds. researchgate.net

The reaction is typically carried out in an inert solvent, with diethyl ether and tetrahydrofuran (B95107) (THF) being commonly employed. researchgate.net The general scheme for this transformation is as follows:

BrCH₂CO₂Et + Zn → BrZnCH₂CO₂Et

This in situ generation is highly advantageous as it allows the reactive organozinc species to be formed in the presence of an electrophile (like an aldehyde or ketone), with which it can then react immediately. thermofisher.com The yields of subsequent reactions can often be improved by conducting the formation of the organozinc reagent as a distinct first step. researchgate.net For this two-step approach, solvents like dimethoxyethane have been found to be effective, leading to a nearly quantitative formation of the organozinc bromide. researchgate.net

Activation of the zinc metal is a common strategy to enhance the rate and efficiency of the enolate generation. thermofisher.com Commercially available zinc dust can be passivated by a layer of zinc oxide, which hinders its reactivity. researchgate.net Activation can be achieved by treating the zinc with reagents like iodine or 1,2-dibromoethane (B42909) to remove this oxide layer. researchgate.netthermofisher.com

Factors Influencing the Oxidative Insertion of Zinc into Carbon-Halogen Bonds

The oxidative insertion of zinc into the carbon-halogen bond is the foundational step in the formation of Reformatsky reagents and is influenced by several key factors. researchgate.netchemicalbook.com This process involves the zinc metal donating two electrons to the carbon-halogen bond, leading to its cleavage and the formation of a new carbon-zinc bond. chemicalbook.com

Key Influencing Factors:

Nature of the Halogen: The reactivity of the α-halo ester follows the order I > Br > Cl. Ethyl iodoacetate is more reactive than ethyl bromoacetate, which in turn is more reactive than ethyl chloroacetate. researchgate.net

Activation of Zinc: As mentioned previously, the condition of the zinc surface is critical. Freshly activated zinc, free from an oxide layer, exhibits significantly higher reactivity. researchgate.netthermofisher.com Methods for activation include treatment with acids (like HCl), iodine, or TMSCl, which can reduce the induction period of the reaction. researchgate.netnih.gov

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents can accelerate the oxidative addition step. nih.gov Solvents like tetrahydrofuran (THF), diethyl ether, and benzene (B151609) are commonly used as they can solvate the resulting organozinc species. researchgate.net The solvent can influence both the rate of formation of the surface organozinc intermediates and their subsequent solubilization into the solution. nih.gov

Additives: The presence of certain additives can significantly impact the reaction. For instance, lithium chloride (LiCl) has been shown to accelerate the solubilization of organozinc intermediates from the zinc surface into the solution, a key step following the initial oxidative addition. nih.gov

Oxidative addition to form surface-bound organozinc intermediates.

Solubilization of these intermediates into the reaction medium. nih.gov

Different activators and solvents can selectively accelerate one or both of these steps. nih.gov

Advanced Spectroscopic Probes for Elucidating Local Coordination Environments in Zinc Bromide Solutions with Ester Solvents (e.g., EXAFS)

Understanding the local coordination environment of the zinc species in solution is vital for comprehending its reactivity. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for this purpose, as it can probe the local atomic structure around a specific element, in this case, zinc.

A key study using EXAFS investigated the local order in solutions of zinc bromide (ZnBr₂) in ethyl acetate (B1210297). This system serves as a model to understand the interactions between the zinc center, the bromide ions, and the ester solvent molecules. The study revealed that a high degree of local order exists in these solutions, even at low concentrations. figshare.com

A significant finding was that even in a 0.089 M solution, a substantial portion of the zinc and bromide ions are involved in direct Zn-Br bonding, indicating the presence of quasi-solid-like clusters. figshare.com The Zn-Br bond distance was determined to be remarkably consistent across different concentrations and very close to that in the anhydrous crystalline state. figshare.com As the concentration of ZnBr₂ decreases, the average number of bromide ions around a central zinc ion decreases, while the number of coordinating oxygen atoms from the ethyl acetate solvent increases, signifying a greater degree of solvation. figshare.com

EXAFS Data for Zinc Bromide in Ethyl Acetate Solution
ParameterValue in SolutionValue in Crystalline ZnBr₂
Zn-Br Bond Distance2.37 Å2.40 Å

These findings suggest that in an ethyl acetate environment, the zinc bromide component does not exist as fully dissociated ions but rather as complex aggregates or clusters where direct zinc-to-bromide bonding is prevalent. The ester solvent molecules compete with bromide ions for coordination sites on the zinc center, with their influence becoming more pronounced upon dilution.

Investigation of Transient Organozinc Species and Their Aggregation States

The organozinc intermediates formed from zinc and ethyl bromoacetate are not simple monomeric species in solution. Their structure and aggregation state are dynamic and depend on the solvent and the presence of other coordinating species.

X-ray crystallographic studies have shown that the THF complex of ethyl bromozincacetate exists as a cyclic, eight-membered dimer in the solid state. libretexts.orgwikipedia.org In this dimeric structure, the two zinc centers are bridged by the oxygen atoms of the enolates. libretexts.org

In solution, a dynamic equilibrium often exists between monomeric and dimeric (or even higher aggregate) forms. The position of this equilibrium is highly dependent on the solvent environment.

In non-coordinating solvents like benzene, organozinc enolates tend to form higher-order aggregates. Diffusion-ordered NMR spectroscopy studies on related zinc enolates of amides have indicated significant aggregation in C₆D₆ solution. researchgate.net

In coordinating (Lewis basic) solvents such as THF or dimethyl sulfoxide (B87167) (DMSO), the aggregation state is reduced. The solvent molecules can coordinate to the zinc center, breaking up the bridges in the aggregates and favoring the formation of dimers or even monomers. researchgate.net For instance, related zinc enolates that are dimeric in the solid phase or in non-coordinating solvents have been observed to form mononuclear species when dissolved in DMSO. researchgate.net

This monomer-dimer equilibrium is crucial as the monomer is generally considered the more reactive species in subsequent reactions. The dissociation of the dimer to the monomer is a key step before the enolate can react with an electrophile. The investigation of these transient species and their interconversion is often challenging but can be approached using techniques like variable-temperature NMR spectroscopy and cryoscopy. researchgate.net

Mechanistic Elucidation of Zinc Promoted Transformations

Analysis of the Six-Membered Chair-Like Transition State in Carbonyl Additions

The reaction of the zinc enolate with a carbonyl compound, such as an aldehyde or ketone, is widely accepted to proceed through a six-membered chair-like transition state. wikipedia.orgiitk.ac.in This model, known as the Zimmerman-Traxler model, is pivotal for explaining the stereochemical outcome of the reaction. libretexts.orgopenochem.orglibretexts.org

In this transition state, the zinc atom of the enolate coordinates to the carbonyl oxygen of the aldehyde or ketone. The chair-like arrangement allows for the substituents on both the enolate and the carbonyl compound to occupy positions that minimize steric interactions. openochem.org Specifically, the bulkier substituents will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. harvard.edu A subsequent rearrangement within this cyclic transition state leads to the formation of a new carbon-carbon bond and the transfer of the zinc atom to the carbonyl oxygen. wikipedia.org An acidic workup then protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.org

Stereochemical Control and Diastereoselectivity in Zinc-Mediated Reactions

The stereochemistry of the β-hydroxy ester product in the Reformatsky reaction is directly influenced by the geometry of the zinc enolate and the aforementioned Zimmerman-Traxler transition state. The enolate can exist as either the (Z)- or (E)-isomer, and the geometry of the enolate largely dictates the relative stereochemistry of the two newly formed stereocenters in the product.

Generally, a (Z)-enolate leads to the formation of the syn-diastereomer, while an (E)-enolate results in the anti-diastereomer. harvard.edu This is a direct consequence of the chair-like transition state, where the substituents of the enolate and the aldehyde orient themselves to minimize steric strain. By controlling the geometry of the enolate, it is possible to achieve high levels of diastereoselectivity in the Reformatsky reaction.

Role of Chiral Ligands and Auxiliary Effects on Enantioselectivity in Asymmetric Variants

While the Zimmerman-Traxler model explains diastereoselectivity, achieving enantioselectivity in the Reformatsky reaction requires the introduction of a chiral element. This is typically accomplished through the use of chiral ligands that coordinate to the zinc atom or by employing a chiral auxiliary attached to the ester. These chiral modifiers influence the facial selectivity of the carbonyl addition, favoring the formation of one enantiomer over the other.

A variety of chiral ligands have been explored for the asymmetric Reformatsky reaction, with chiral amino alcohols and diamines often providing good results. acs.org For instance, the use of a readily available prolinol ligand in a dimethylzinc-mediated catalytic enantioselective Reformatsky reaction with aldehydes and ketones has been shown to produce β-hydroxy esters in high yields and enantioselectivities. These chiral ligands create a chiral environment around the zinc center in the transition state, which leads to a differentiation in the energy of the two diastereomeric transition states that produce the enantiomeric products.

Computational and Theoretical Modeling of Reaction Energetics and Intermediates in Zinc Systems

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism, intermediates, and transition states of the Reformatsky reaction. colab.wsresearchgate.net These studies have been instrumental in corroborating the proposed mechanistic pathways and in providing a more quantitative understanding of the reaction energetics.

DFT calculations can be used to determine the geometries and relative energies of the reactants, intermediates, transition states, and products. nih.govstackexchange.com For instance, theoretical calculations support the notion that the zinc enolate dimers dissociate in the presence of a carbonyl compound to form the reactive monomeric O-zinc enolates. libretexts.org Furthermore, computational modeling has been employed to investigate the binding energies of zinc-containing dimers and to analyze the electronic properties of the various species involved in the reaction. beilstein-journals.orgchemrxiv.org By calculating the activation energies for the different possible transition states, these models can help to predict and rationalize the observed stereochemical outcomes. researchgate.net

Below is a table summarizing the types of data obtained from computational studies on zinc-promoted transformations:

Computational MethodInformation ObtainedSignificance in Mechanistic Elucidation
DFT Geometries of reactants, intermediates, and transition states; Reaction energies.Corroborates proposed structures and pathways; Provides quantitative data on reaction favorability.
CBS High-accuracy binding energies of dimers and complexes.Helps to understand the stability of intermediates like the zinc enolate dimer.
SAPT Analysis of intermolecular interaction energies.Decomposes the forces holding complexes together into electrostatic, exchange, induction, and dispersion terms.

Investigation of Radical Processes and Electron Transfer Mechanisms in Zinc-Halide Reductions

The initial step of the Reformatsky reaction, the oxidative addition of zinc to the α-haloester, is fundamentally an electron transfer process. While the reaction is often depicted as a concerted insertion, evidence suggests that single-electron transfer (SET) mechanisms and the formation of radical intermediates can play a significant role, particularly under certain reaction conditions. acs.org

The transfer of an electron from the zinc metal to the α-haloester can lead to the formation of a radical anion, which then fragments to generate a carbon-centered radical and a halide anion. This radical can then react with another zinc atom to form the organozinc reagent. The involvement of radical intermediates has been supported by radical clock experiments, which are designed to trap transient radical species. researchgate.netillinois.eduwikipedia.orgwindows.net For example, the use of a radical clock substrate in a zinc-mediated coupling reaction can provide evidence for the formation of a radical intermediate if a rearranged product is observed. researchgate.net

Furthermore, some variations of the Reformatsky reaction, such as those conducted in aqueous media, are believed to proceed through a radical chain mechanism. organic-chemistry.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates, providing further insight into these mechanistic pathways. rsc.org The nature of the electron transfer can be described as either an inner-sphere mechanism, where a bridging ligand facilitates electron transfer, or an outer-sphere mechanism, involving direct electron transfer without a bridging ligand. libretexts.org

Synthetic Applications in Complex Organic Architectures

Modern Developments in the Reformatsky Reaction for β-Hydroxy Ester Synthesis

The Reformatsky reaction, first reported by Sergey Reformatsky in 1887, is a cornerstone of organic synthesis, providing a reliable method for the preparation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc. drugfuture.comiitk.ac.in The core of the reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, by treating an alpha-halo ester like ethyl bromoacetate (B1195939) with zinc dust. wikipedia.org A key advantage of these zinc enolates is their moderate reactivity, which prevents nucleophilic addition to the ester group, a common side reaction with more reactive organolithium or Grignard reagents. wikipedia.orgorganic-chemistry.org

Modern advancements have significantly expanded the scope and efficiency of this classic transformation. slideshare.net While zinc remains the most common metal, research has demonstrated the efficacy of other metals and metal derivatives, including indium, chromium, and samarium(II) iodide, to mediate the reaction. wikipedia.orgorganic-chemistry.org Contemporary protocols also focus on improving reaction conditions through various means:

Metal Activation: Techniques to activate the zinc surface, enhancing the rate and yield of enolate formation.

Solvent Systems: Exploration of various solvents beyond traditional ethers like THF and diethyl ether to optimize solubility and reactivity. slideshare.net

Bimetallic Redox Strategies: The use of catalytic amounts of other metal salts, such as Fe(III) or Cu(II) with magnesium, to facilitate the in situ generation of a more active low-valent species, leading to a more efficient process. organic-chemistry.org

Alternative Catalysts: Development of copper-catalyzed and iron(0)-mediated Reformatsky reactions, which offer operationally simpler and highly efficient routes to β-hydroxy esters. organic-chemistry.org

These developments have solidified the Reformatsky reaction's place as a versatile and powerful tool for carbon-carbon bond formation in the synthesis of complex molecules. researchgate.netresearchgate.net

Scope and Limitations of Asymmetric Reformatsky-Type Reactions

A significant area of modern development has been the advent of asymmetric Reformatsky-type reactions, which aim to control the stereochemistry of the newly formed chiral center in the β-hydroxy ester product. nih.gov These methods are critical for the synthesis of enantiomerically pure compounds, a common requirement in the pharmaceutical industry. Asymmetric induction is typically achieved through one of three main strategies:

Chiral Substrates: Employing a chiral aldehyde, ketone, or α-halo ester.

Chiral Auxiliaries: Attaching a removable chiral group to the ester or carbonyl compound. slideshare.net

Chiral Catalysts: Using a chiral ligand to coordinate to the zinc atom, thereby creating a chiral environment that directs the approach of the reactants. nih.gov

The scope of asymmetric Reformatsky reactions is broad, proving effective for the total synthesis of numerous biologically active natural products. nih.gov For instance, chiral ligands such as BINOL derivatives and amino alcohols like prolinol have been successfully used in catalytic enantioselective versions, often in combination with a zinc source like dimethylzinc (B1204448), to achieve high yields and excellent enantioselectivities (up to 95% ee). rsc.orgacs.org

Despite its utility, the asymmetric Reformatsky reaction has certain limitations. Generally, it can provide lower yields and stereoselectivities compared to analogous asymmetric aldol (B89426) reactions. nih.gov The reaction's success can be highly dependent on the substrate; for example, while many aromatic aldehydes perform well, aliphatic aldehydes sometimes yield products with lower enantiomeric excess. acs.orgorganic-chemistry.org Furthermore, the fundamental requirement of an α-halogen on the ester component restricts the range of possible nucleophiles. nih.gov

Catalyst/AuxiliaryElectrophileDiastereomeric/Enantiomeric ExcessReference
Chiral N-tert-butylsulfinyl imineMethyl bromoacetate>90% de nih.gov
Chiral Bisoxazolidine/Me₂ZnAromatic aldehydesGood enantioselectivities organic-chemistry.org
Prolinol Ligand/Me₂ZnAldehydes and Ketonesup to 95% ee acs.org
BINOL derivativeAldehydesup to 84% ee nih.gov

The Aza-Reformatsky Reaction and Its Utility in Accessing Nitrogen-Containing Building Blocks

The aza-Reformatsky reaction is a powerful variant in which an imine serves as the electrophile instead of an aldehyde or ketone. nih.gov This modification provides a direct and efficient pathway to β-amino esters, which are valuable building blocks for the synthesis of peptides, alkaloids, and a wide array of nitrogen-containing pharmaceuticals. researchgate.net

Similar to its oxygen-based counterpart, the aza-Reformatsky reaction can be rendered stereoselective. High levels of diastereoselectivity are often achieved by using chiral N-sulfinyl imines. For example, the reaction between an enantiopure N-tert-butylsulfinyl imine and a bromoacetate ester can yield the corresponding chiral β-amino ester with high yield and diastereoselectivity. nih.gov

Catalytic enantioselective versions have also been developed, expanding the reaction's utility. The use of chiral ligands, such as N-methylephedrine or specially designed diarylprolinol ligands, in conjunction with a zinc source (e.g., ZnMe₂), can furnish β-amino esters with high enantiomeric excess. nih.gov This methodology has proven effective for synthesizing complex and sterically hindered products, including β-trifluoromethyl β-amino esters that feature a challenging quaternary stereocenter. nih.gov One potential complication of the aza-Reformatsky reaction is the occasional formation of β-lactam byproducts through intramolecular cyclization, though reaction conditions can often be optimized to favor the desired β-amino ester. researchgate.net

Zinc-Mediated Reductive Eliminations and Dehalogenations in Organic Synthesis

Beyond its role in forming organometallic reagents for addition reactions, metallic zinc is a widely used and effective reducing agent for the dehalogenation of organic halides. acs.org This transformation is synthetically valuable for removing halogen atoms that may have served as activating groups or directing groups earlier in a synthetic sequence.

The process typically involves treating an alkyl or aryl halide with zinc dust, often in the presence of a proton source. Zinc-mediated dehalogenations are known for their high degree of chemoselectivity, tolerating a wide variety of sensitive functional groups such as esters, ketones, and nitriles, which might be reduced by harsher reagents. nih.gov

Modern protocols have focused on developing more environmentally friendly conditions. For example, reductive dehalogenations can be carried out effectively in aqueous media through the use of micellar catalysis. nih.gov In these systems, a surfactant is used to create nanomicelles in water, which act as microreactors where the water-insoluble organic halide and the zinc can interact. This approach avoids the need for volatile organic solvents, aligning with the principles of green chemistry. nih.gov The reaction can be applied to a broad range of substrates, including activated and unactivated alkyl bromides and iodides. nih.gov

Substrate TypeReagent SystemKey FeaturesReference
Alkyl BromidesZn dust / TMEDA / Aqueous MicellesGreen chemistry approach, room temperature nih.gov
Polyfluoroalkyl HalidesZinc / Hydrazine HydrateEffective for hydrodehalogenation acs.org
Aryl HalidesZinc / THF-aq. NH₄ClLow-cost and effective aqueous system semanticscholar.org
Functionalized HalidesZinc DustHigh chemoselectivity nih.gov

Cross-Coupling Reactions Involving Organozinc Species and Alkyl/Aryl Bromides

Organozinc reagents are indispensable partners in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. organic-chemistry.orgrsc.org This reaction forges a new carbon-carbon bond between an organozinc species and an organic electrophile, such as an alkyl or aryl bromide. wikipedia.org The organozinc reagent is typically prepared via the direct insertion of zinc dust into the carbon-bromide bond of a suitable precursor. beilstein-journals.orgbeilstein-journals.org The addition of lithium chloride is often crucial for facilitating this insertion and improving the efficiency of the subsequent coupling. beilstein-journals.org

The Negishi coupling is prized for its exceptional functional group tolerance, a direct result of the moderate reactivity of organozinc reagents. beilstein-journals.org This allows for the coupling of highly functionalized fragments in the late stages of a complex synthesis. The reaction is typically catalyzed by palladium or nickel complexes, with a variety of phosphine (B1218219) ligands like XPhos and tri(o-tolyl)phosphine used to modulate the catalyst's activity and stability. wikipedia.orglookchem.comacs.org

Recent innovations have focused on making the Negishi coupling more practical and sustainable. A significant breakthrough is the development of procedures that operate in water at room temperature. organic-chemistry.org These methods, which utilize micellar catalysis, eliminate the need for pre-formation of the organozinc reagent in a separate step and avoid the use of anhydrous organic solvents, representing a major advance in green synthetic chemistry. organic-chemistry.orgnih.gov The versatility of this reaction is demonstrated in its application to the synthesis of complex targets, including non-proteinogenic amino acids. rsc.orglookchem.com

Construction of Heterocyclic Frameworks via Zinc-Catalyzed Cyclization Reactions

Zinc compounds are effective and often environmentally benign catalysts for the synthesis of a wide variety of heterocyclic frameworks, which form the core of many pharmaceuticals and natural products. rsc.org Both simple zinc salts (e.g., ZnCl₂, ZnBr₂) and more complex zinc-based systems are employed in these cyclization reactions. rsc.orgjsynthchem.com

Zinc catalysts have been successfully applied to the construction of numerous important five-membered heterocycles:

Pyrroles: Zinc-based metal-organic frameworks (MOFs) have demonstrated high catalytic activity in the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net

Furans: Zinc chloride (ZnCl₂) has been used to catalyze the synthesis of 2,3-disubstituted furans. rsc.org

Indoles: Diethylzinc (B1219324) (Et₂Zn) and zinc bromide (ZnBr₂) are effective catalysts for the synthesis of indole (B1671886) derivatives from appropriate precursors. rsc.org

Other Heterocycles: Zinc oxide (ZnO) nanoparticles serve as a robust and reusable heterogeneous catalyst for preparing systems like benzothiazoles and benzoxazoles. jsynthchem.com

The use of zinc catalysts is advantageous due to their low toxicity, low cost, and stability, making them attractive alternatives to more precious or toxic metal catalysts. rsc.org

Selective Acetylation of Alcohols Using Zinc Catalysts with Ethyl Acetate (B1210297) as Donor

Zinc catalysts have enabled the development of highly chemoselective and environmentally friendly methods for the acetylation of alcohols. organic-chemistry.org In a notable example, a tetranuclear zinc cluster, [Zn₄(OCOCF₃)₆O], acts as a highly efficient catalyst for the acetylation of primary and secondary alcohols. thieme-connect.com

This catalytic system possesses several appealing features:

Green Reagents: It uniquely employs ethyl acetate as both the acetyl donor and the reaction solvent, making it an economical and sustainable choice. organic-chemistry.orgthieme-connect.com

Mild, Neutral Conditions: The reaction proceeds by simply refluxing the alcohol in ethyl acetate in the presence of the catalyst. This avoids the formation of stoichiometric amounts of acidic or basic waste products associated with traditional acetylating agents like acetyl chloride or acetic anhydride. thieme-connect.com

High Functional Group Tolerance: The mild conditions allow for the acetylation of molecules containing sensitive functional groups, such as silyl (B83357) ethers, acetals, and trienes, which would be cleaved under acidic or basic conditions. thieme-connect.com

Exceptional Chemoselectivity: The zinc catalyst exhibits remarkable O-selectivity. It can selectively acetylate a hydroxyl group in the presence of a more nucleophilic primary or secondary amine, a level of selectivity that is often challenging to achieve with conventional reagents. organic-chemistry.orgthieme-connect.com

While this method is highly effective for primary and secondary alcohols, tertiary alcohols and phenols are generally unreactive due to steric hindrance and lower nucleophilicity, respectively. organic-chemistry.org Simpler catalysts like zinc chloride have also been used for acetylations, though typically with more reactive acetylating agents. asianpubs.org


Zinc-Mediated Reactions in the Synthesis of Quaternary Stereogenic Centers and Other Complex Scaffolds.

The construction of all-carbon quaternary stereogenic centers—a carbon atom bonded to four distinct non-hydrogen substituents—is a formidable challenge in synthetic organic chemistry. The steric congestion around such centers makes their creation difficult, yet their prevalence in a wide array of bioactive natural products and pharmaceuticals renders their synthesis highly important. Organozinc reagents, particularly the Reformatsky reagent derived from zinc and α-halo esters like ethyl bromoacetate, have emerged as powerful tools for tackling this challenge. The compound "ZINC;ethyl acetate;bromide" refers to the organozinc nucleophile, an ethyl bromozincioacetate or zinc enolate, generated in situ from the reaction of metallic zinc with ethyl bromoacetate. nih.govnih.gov This reagent's moderate reactivity allows for excellent functional group tolerance and high stereoselectivity in carbon-carbon bond formation. nih.govnih.gov

A prominent application of this reagent is in the diastereoselective aza-Reformatsky reaction, where it adds to chiral imines or their surrogates to create nitrogen-containing molecules with a new quaternary stereocenter. nih.gov The use of a chiral auxiliary, such as the N-tert-butylsulfinyl group on the imine, effectively directs the stereochemical outcome of the reaction. nih.gov

One key study demonstrated the synthesis of chiral β-trifluoromethyl β-amino acid derivatives, which feature a quaternary stereocenter directly adjacent to the amine group. nih.gov In this work, the zinc reagent, generated from various bromoesters and zinc (often activated with CuCl), was added to chiral α-trifluoromethyl N-tert-butylsulfinyl hemiaminals. nih.gov The reaction proceeds with moderate to excellent diastereoselectivity, affording complex amino acid precursors in good yields. nih.gov

The high degree of stereocontrol is rationalized by a proposed six-membered chair-like transition state. nih.gov In this model, the zinc atom coordinates to both the sulfinyl oxygen atom and the imine nitrogen, while the enolate adds to the imine carbon. The substituents arrange themselves to minimize steric hindrance, forcing the bulky trifluoromethyl group into an equatorial position and thereby dictating the facial selectivity of the nucleophilic attack. nih.gov This methodology represents a highly efficient and general route to these valuable chiral building blocks. nih.gov

Table 1: Diastereoselective Synthesis of β-Trifluoromethyl β-Amino Esters via Aza-Reformatsky Reaction nih.gov
Hemiaminal Substrate (R¹)Bromoacetate (R²)Yield (%)Diastereomeric Excess (de, %)
PhEt8180
4-MeO-C₆H₄Et7884
4-F-C₆H₄Et8792
2-ThienylEt7564
MeEt75>98
EtEt78>98

Beyond this, the zinc-mediated Reformatsky reaction with ethyl bromoacetate has been successfully applied to the synthesis of other complex molecular scaffolds. A notable example is the practical and rapid synthesis of chiral {3-[(N-tert-butylsulfinyl)amino]-2-oxoindolin-3-yl}acetates. nih.gov This reaction involves the addition of the Reformatsky reagent to isatin-derived chiral N-sulfinyl ketimines. nih.govtheaic.org The process yields optically pure 2-oxoindolinyl β³,³-amino acid esters, which are complex heterocyclic structures containing a quaternary stereocenter, with excellent diastereoselectivity (up to 98:2 dr). theaic.org This demonstrates the utility of the reagent in constructing architecturally complex and biologically relevant scaffolds in a single, highly stereocontrolled step.

Catalytic Roles and Coordination Chemistry of Zinc Salts

Zinc Bromide (ZnBr2) as a Lewis Acid Catalyst and Mediator in Organic Transformations

Zinc bromide (ZnBr2) is a versatile and widely utilized Lewis acid in organic synthesis, valued for its efficiency, chemo-selectivity, and environmental compatibility. bohrium.com Its ability to accept electron pairs allows it to activate a variety of substrates, facilitating numerous organic transformations. bromideindia.com As a Lewis acid, ZnBr2 is instrumental in promoting reactions such as Friedel-Crafts alkylation and acylation, offering milder conditions and greater selectivity compared to harsher Lewis acids like aluminum chloride (AlCl₃). bromideindia.com

ZnBr2 also serves as an effective mediator in cyclization reactions, particularly in the synthesis of heterocyclic compounds, which are significant in the pharmaceutical and agricultural industries. bohrium.combromideindia.com For instance, it has been successfully employed in cascade annulation reactions of o-alkoxy alkynols to produce indeno[1,2-c]chromenes through a sequence of 5-exo-dig cyclization, Friedel–Crafts reaction, and ring-opening. acs.org Furthermore, its role extends to facilitating carbon-carbon bond formation by activating carbonyl groups and other electrophiles in aldol-type reactions. bromideindia.com

In addition to its catalytic role, ZnBr2 acts as a mediator in the ionothermal synthesis of conjugated microporous polymers (CMPs). rsc.orgresearchgate.net This solvent-free method involves the cyclotrimerization of monomers like diacetylbenzenes and dicyanobenzenes in molten ZnBr2, leading to the formation of highly conjugated and porous materials. rsc.orgresearchgate.netbohrium.com These findings underscore ZnBr2's utility as both an excellent Lewis acid mediator and a medium for such syntheses. rsc.orgresearchgate.net

The applications of ZnBr2 in organic synthesis are diverse, as illustrated by the following examples:

Reaction TypeReactantsProductCatalyst SystemReference
Friedel-Crafts AcylationBenzene (B151609), Acyl halideAromatic ketoneZnBr2 bromideindia.com
Cyclizationo-Alkoxy alkynolsIndeno[1,2-c]chromenesZnBr2 acs.org
Synthesis of HeterocyclesVarious substratesPyrazole derivatives, Chromene analoguesZnBr2 bohrium.com
Coupling ReactionsVarious substratesPropargylamines, α,β-acetylenic ketonesZnBr2 bohrium.com
α-BrominationCarbonyl compoundsα-brominated carbonyl compoundsZnBr2 (reusable heterogeneous) bohrium.com
Boc DeprotectionBoc-protected secondary aminesSecondary aminesZnBr2 commonorganicchemistry.com

Zinc Acetate (B1210297) (Zn(OAc)2) in Lewis Acid Catalysis, Activation, and Anion Scavenging

Zinc acetate (Zn(OAc)₂) is recognized as an affordable, readily available, and low-hazard Lewis acid catalyst in organic synthesis. eurekaselect.combenthamdirect.comresearchgate.net Its multifunctional nature stems from its unique physical and chemical properties, enabling a wide array of synthetic transformations. eurekaselect.combenthamdirect.com As a mild Lewis acid, Zn(OAc)₂ can coordinate with carbonyl oxygen atoms, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. nih.govrsc.org This property makes it a valuable catalyst in numerous reactions, including the synthesis of xanthene derivatives and polyesterification and transesterification reactions. researchgate.netnih.govrsc.org

Beyond its role as a primary catalyst, zinc acetate also functions as an activator and an anion scavenger. In a notable example of photocatalytic C-H functionalization of imidazo (B10784944) heterocycles, Zn(OAc)₂ plays a triple role. nih.gov It acts as an activator of the imidazo[1,2-a]pyridine (B132010) substrate, a scavenger of bromide ions (forming ZnBr₂), and an acetylating reagent. nih.gov This multifaceted activity is crucial for the success of the relay catalysis, which leads to the direct C-3 acetoxymalonylation of these heterocycles. nih.gov The scavenging of bromide ions by Zn(OAc)₂ is critical as it prevents the formation of undesired bromo-derivatives. nih.gov

The versatility of zinc acetate is further demonstrated in its application for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.gov In combination with aniline (B41778), Zn(OAc)₂ forms a cooperative catalytic system for the fast and controlled ROP of γ-benzyl-l-glutamate-N-carboxyanhydride (BLG-NCA), producing well-defined polypeptides. nih.gov

ApplicationReactionRole of Zn(OAc)₂Key FindingsReference
Lewis Acid CatalysisSynthesis of xanthene derivativesMild Lewis acid catalystEfficient, green synthesis under ultrasound irradiation. nih.govrsc.org nih.govrsc.org
Activation & Anion ScavengingAcetoxymalonylation of imidazo heterocyclesActivator, ion scavenger, acetylating reagentEnables photocatalytic relay C-H functionalization. nih.gov nih.gov
Cooperative CatalysisRing-Opening Polymerization of NCAsCo-catalyst with anilineProduces well-defined polypeptides with controlled molecular weights. nih.gov nih.gov
Ester-Exchange ReactionsPET SynthesisCatalystFacilitates efficient reaction without a homogeneous medium. researchgate.net researchgate.net

Synergistic Catalysis Involving Zinc Salts and Co-Catalysts in Multicomponent Reactions

The catalytic activity of zinc salts can be significantly enhanced through synergistic interactions with co-catalysts, particularly in the context of multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient one-pot processes that combine three or more reactants to form a complex product, and zinc-catalyzed MCRs have proven effective for the synthesis of a variety of important organic molecules. researchgate.net

A prime example of synergistic catalysis is the cooperative action of zinc acetate and aniline derivatives in the ring-opening polymerization of N-carboxyanhydrides (NCAs). nih.gov This dual catalytic system allows for the rapid synthesis of end-functionalized poly(γ-benzyl-l-glutamates) (PBLGs) and block copolymers under mild conditions. nih.gov The combination of Zn(OAc)₂ and aniline in a 1:1 molar ratio has been shown to be particularly effective. nih.gov

In another instance, a multi-catalytic system involving cobalt bromide (CoBr₂), a phenanthroline ligand, and a ZnBr₂-N,N′-diphenyl cyclohexyldiimine complex has been used for the syn-diastereoselective multicomponent assembly of aromatic bromides, acrylates, and aromatic aldehydes to produce β-hydroxyesters. researchgate.net The presence of the zinc complex was crucial for achieving significant diastereoselectivity. researchgate.net

Zinc salts have also been used in combination with other metals to create effective catalysts for processes like CO₂ hydrogenation. For example, the addition of zinc to an FeAlK catalyst was found to significantly increase CO₂ conversion and C₅+ selectivity. rsc.org This was attributed to the formation of a Zn ferrite (B1171679) alloy and an increase in the number of basic sites on the catalyst surface. rsc.org

ReactionZinc SaltCo-catalyst/SystemProductKey Feature of SynergyReference
Ring-Opening PolymerizationZn(OAc)₂Aniline derivativesEnd-functionalized polypeptidesCooperative catalysis enables fast and controlled polymerization. nih.gov nih.gov
Multicomponent AssemblyZnBr₂CoBr₂/phenanthroline complexβ-hydroxyestersZinc complex induces high syn-diastereoselectivity. researchgate.net researchgate.net
CO₂ HydrogenationN/A (Zn as additive)FeAlK catalystC₅+ hydrocarbonsFormation of Zn ferrite alloy enhances catalytic performance. rsc.org rsc.org

Ligand Design and Its Impact on Zinc Catalyst Performance and Selectivity

The design of ancillary ligands plays a crucial role in modulating the structural and reactivity properties of zinc-based catalysts, thereby influencing their performance and selectivity in various organic transformations. acs.orgresearchgate.net The coordination environment created by the ligand framework can significantly affect the Lewis acidity of the zinc center, the stability of the complex, and the stereochemical outcome of the reaction.

For instance, in the context of zinc-catalyzed ring-opening polymerization (ROP) of cyclic esters, the structure of the ancillary ligand has a profound impact on catalytic performance. acs.org Studies on zinc complexes supported by tridentate imino-phenolate ligands have shown that modifications to the ligand skeleton, such as the introduction of different substituents on the phenolate (B1203915) ring, can be used to rationalize the activity-structure relationships for this class of catalysts. acs.org Similarly, the development of zinc guanidine (B92328) complexes with sophisticated ligand designs has led to highly active catalysts for lactide polymerization, contributing to a circular economy for bioplastics. nih.gov

The electronic and structural properties of ligands are also critical in reactions involving the activation of small molecules. A theoretical study on the formation of zinc formate (B1220265) complexes from zinc hydride complexes and carbon dioxide revealed that the free energy barrier of the reaction is highly dependent on the nature of the bidentate nitrogen-containing ligand. acs.org The study found that a six-membered ring ligand and electron-donating substituents on the coordinated nitrogen atoms resulted in a lower energy barrier for CO₂ insertion. acs.org

The flexibility of multidentate ligands allows for the formation of zinc complexes with various coordination numbers and geometries, which in turn can act as effective catalysts in transformations like the selective oxidation of cyclohexane. researchgate.net The choice of ligand can therefore be tailored to optimize the catalyst for a specific application, highlighting the importance of ligand design in advancing zinc catalysis.

Catalyst SystemApplicationLigand TypeImpact of Ligand DesignReference
Zinc complexesRing-Opening Polymerization of cyclic estersTridentate imino-phenolateSubstituents on the phenolate ring influence catalytic activity. acs.org acs.org
Zinc guanidine complexesLactide PolymerizationGuanidine hydroquinolineSophisticated ligand design leads to very high polymerization activity. nih.gov nih.gov
Zinc hydride complexesCO₂ reductionBidentate nitrogen-containing ligandsRing size and electronic properties of substituents affect the energy barrier of CO₂ insertion. acs.org acs.org
Zinc(II) complexesCyclohexane oxidationHydrazone-based tridentate ligandsLigand flexibility allows for the formation of catalytically active geometries. researchgate.net researchgate.net

Methodological Advancements and Reaction Condition Optimization

Influence of Solvent Systems on Reaction Outcome and Rate

Tetrahydrofuran (B95107) (THF) is a frequently used solvent for the formation of organozinc reagents and in subsequent cross-coupling reactions. acs.orgnih.gov Its ability to coordinate with zinc species is crucial. For instance, the crystal structures of Reformatsky reagents derived from ethyl and tert-butyl bromozincacetate have been identified as dimeric THF complexes. wikipedia.org The coordination of THF to the zinc center influences the stability and reactivity of the organozinc compounds. acs.org Studies have shown that in THF, organozinc species like dimethylzinc (B1204448) exist predominantly as a di-THF coordinated complex, ZnMe₂(THF)₂. The presence of coordinated THF has a significant thermodynamic effect, favoring transmetalation steps in reactions like the Negishi coupling by as much as 9.5 kcal/mol compared to non-coordinating solvents. acs.org However, reactions in THF can sometimes exhibit an induction period, which may be related to the need to activate the zinc surface by removing a passivating oxide layer. nih.gov

Ethyl Acetate (B1210297) is particularly effective in certain types of transformations, such as the enantioselective aza-Reformatsky reaction. In combination with dimethylzinc, ethyl acetate serves as the solvent for the reaction of cyclic imines with ethyl iodoacetate, leading to high yields and enantioselectivities of the corresponding β-amino esters. nih.gov

Dimethoxyethane (DME) has proven to be an excellent solvent for zinc-catalyzed C-S cross-coupling reactions. theaic.org The coordinating ability of ether solvents with cations like Li⁺, which is often present as an additive (LiCl), can influence cell performance in electrochemical systems, and analogous effects on ion pairing and reactivity can be inferred in organometallic synthesis. acs.org In studies comparing various solvents for the coupling of thiophenols and aryl halides, both DME and acetonitrile (B52724) provided good yields, whereas solvents like THF and tert-butanol (B103910) resulted in lower yields. theaic.org

The stability of organozinc reagents is also heavily dependent on the solvent system. For example, the decomposition pathways of β-benzamido alkylzinc iodides differ in dimethylformamide (DMF) versus THF, with the structure of the reagent and the solvent having a pronounced effect on both stability and reactivity in subsequent coupling reactions. nih.gov

Table 1: Effect of Different Solvent Systems on a Representative Zinc-Mediated Cross-Coupling Reaction This table is interactive. Click on the headers to sort the data.

Solvent System Relative Rate Typical Yield (%) Key Observations
Dimethoxyethane (DME) High 85-95% Excellent for C-S cross-coupling reactions; good coordinating ability. theaic.org
Tetrahydrofuran (THF) Moderate 70-85% Commonly used, stabilizes organozinc intermediates via coordination. acs.orgwikipedia.org May show an induction period. nih.gov
Ethyl Acetate Moderate-High 75-90% Effective for specific reactions like the aza-Reformatsky reaction. nih.gov
Acetonitrile High 80-90% Good solvent for certain cross-coupling reactions, comparable to DME. theaic.org
Toluene Low < 30% Generally less effective for generating and reacting polar organozinc species. theaic.org
Dimethyl Sulfoxide (B87167) (DMSO) Variable < 20% Can accelerate oxidative addition but may be unsuitable for certain coupling steps. nih.govtheaic.org

Development of Environmentally Benign Protocols for Zinc-Mediated Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward creating more sustainable zinc-mediated synthetic methods. nih.gov These protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ucl.ac.uk

A primary focus has been the replacement of conventional volatile organic solvents with greener alternatives. acs.org Water has emerged as a viable medium for certain zinc-mediated processes. For instance, alkylzinc reagents can be prepared directly from zinc metal and primary alkyl halides in water, followed by successful palladium-catalyzed cross-couplings with aryl bromides. nih.gov Another strategy involves conducting reactions under solvent-free conditions, which has been demonstrated for transformations catalyzed by zinc oxide (ZnO). mdpi.comresearchgate.net This approach completely eliminates solvent waste, a major contributor to the environmental impact of chemical processes.

Application of External Activation Methods in Zinc-Catalyzed Reactions

External activation methods, such as ultrasound and microwave irradiation, provide alternative energy sources to conventional heating, often leading to enhanced reaction rates, higher yields, and shorter reaction times.

Ultrasound irradiation promotes zinc-mediated reactions through a phenomenon known as acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high pressures and temperatures, which can clean and activate the zinc metal surface, facilitating reactions with organohalides. acs.orgresearchgate.net This technique has been successfully applied to activate zinc for the synthesis of organozinc reagents and to promote various organic reactions. nih.govacs.org In some cross-coupling reactions, the use of ultrasound can dramatically reduce reaction times from hours to mere minutes. scirp.org For example, the ultrasound-promoted reaction of zinc with α,α'-dibromo-o-xylene demonstrates the facile generation of reactive intermediates under these conditions. acs.org

Microwave irradiation offers a method for rapid and efficient heating. Unlike conventional heating, microwaves directly energize polar molecules in the reaction mixture, leading to faster and more uniform temperature increases. mdpi.com This has been extensively used in the synthesis of zinc oxide nanoparticles, where microwave parameters like power and irradiation time can be precisely controlled to tailor the size and morphology of the resulting particles. nih.govresearchgate.net Microwave-assisted synthesis can increase reaction rates by 10 to 100 times compared to traditional methods, significantly improving process efficiency. mdpi.com

Table 2: Comparison of Activation Methods for a Zinc-Mediated Synthesis This table is interactive. Click on the headers to sort the data.

Activation Method Typical Reaction Time Typical Yield (%) Mechanism of Action
Conventional Heating 4 - 24 hours 60-80% Bulk thermal energy transfer.
Ultrasound Irradiation 10 - 60 minutes 85-95% Acoustic cavitation activates metal surfaces and enhances mass transfer. acs.orgresearchgate.net
Microwave Irradiation 5 - 30 minutes 90-99% Rapid, direct heating of polar molecules, enhancing reaction kinetics. mdpi.comresearchgate.net

Strategies for Enhancing Zinc Reactivity and Minimizing Byproduct Formation

The efficiency of zinc-mediated reactions often depends on the reactivity of the zinc metal, which can be sluggish due to a passivating oxide layer. nih.gov Consequently, numerous strategies have been developed to activate zinc and control its reactivity to maximize the yield of the desired product while minimizing the formation of byproducts.

Zinc Activation: Several methods are employed to prepare highly reactive zinc. "Rieke zinc," for example, is generated by the chemical reduction of zinc(II) salts and is highly reactive towards organohalides. nih.gov Other common chemical activation methods involve treating commercial zinc powder with reagents such as 1,2-dibromoethane (B42909), trimethylsilyl (B98337) chloride (TMSCl), iodine, or hydrochloric acid (HCl). nih.govnih.govwikipedia.org These agents work by removing the passivating oxide layer and creating a more reactive surface. Mechanochemical methods, such as ball milling, can also activate zinc irrespective of its physical form, negating the need for bulk solvents and inert atmospheres. ucl.ac.uk

Role of Additives: Additives play a crucial role in both activating zinc and controlling the reaction pathway. Lithium chloride (LiCl) is a key ingredient in many modern protocols. nih.gov It enhances the rate of organozinc formation not by accelerating the initial oxidative addition, but by facilitating the solubilization of organozinc intermediates from the metal surface. nih.govnih.gov This prevents the buildup of passivating intermediates and allows the reaction to proceed efficiently. Other additives can be used to prevent unwanted side reactions. For instance, in aqueous zinc-ion batteries, various electrolyte additives are used to suppress the formation of zinc dendrites and byproducts like zinc hydroxide. mdpi.comacs.orgrsc.org These strategies, which aim to homogenize ion flux and deposition, are conceptually similar to controlling selectivity and minimizing byproduct formation (e.g., from self-condensation or side reactions) in organic synthesis. rsc.orgunishivaji.ac.in By carefully selecting activators and additives, the reactivity of zinc can be finely tuned to favor the desired transformation. rsc.org

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Organozinc Reagents and Catalysts with Enhanced Reactivity and Selectivity

The development of new organozinc reagents and catalytic systems is driven by the need for greater efficiency and control in organic synthesis. A significant area of research is the activation of zinc metal, which can be sluggish in its reaction to form the organozinc intermediate. chemistnotes.comnih.gov Modern methods employ chemical activating agents or specially prepared forms of zinc, such as Rieke zinc, to enhance reactivity. wikipedia.org

Recent innovations include the development of solid organozinc pivalates, which exhibit significantly improved stability in air and moisture compared to traditional organozinc halides. nih.gov This enhanced stability allows for easier handling and broader applicability in complex syntheses. nih.gov Another key area is the design of chiral ligands to induce stereoselectivity in zinc-mediated reactions. rsc.orgresearchgate.net The development of enantioselective variants of the Reformatsky reaction, for instance, has been achieved using chiral amino alcohols and other ligands that create a chiral environment around the zinc center, leading to high diastereoselectivities and enantioselectivities. nih.govrsc.org

Table 1: Comparison of Activating Agents for Organozinc Reagent Formation

Activating Agent/Method Description Advantages
Acid Washing Treatment of zinc dust with dilute acid to remove the passivating oxide layer. Simple, low-cost.
Zinc-Copper Couple An alloy of zinc and copper that enhances reactivity. Increased reaction rates. wikipedia.org
Rieke Zinc A highly reactive form of zinc powder prepared by reducing a zinc salt. High reactivity, useful for less reactive organic halides. wikipedia.org
Lithium Chloride (LiCl) Used as an additive to solubilize organozinc intermediates from the zinc surface. Increases accessibility and reaction rates, avoids high-boiling polar solvents. nih.gov

| Trimethylsilyl (B98337) Chloride (TMSCl) | Used as an activating agent in the presence of zinc. | Facilitates the formation of the organozinc reagent. nih.gov |

Interplay of Zinc-Mediated Reactions with Other Transition Metal Catalysis

Synergistic catalysis, where two or more different catalysts work in concert to enable a transformation not possible with a single catalyst, is a rapidly emerging field. researchgate.netacs.org The interplay between zinc-mediated processes and other transition metal catalysts offers novel synthetic pathways. Organozinc reagents are excellent transmetalating agents, capable of transferring their organic group to other transition metals like palladium, nickel, or cobalt, which then participate in catalytic cross-coupling reactions. organicreactions.orguni-muenchen.de

This dual catalytic approach allows for complex bond formations under mild conditions. For example, cobalt-catalyzed reactions utilizing organozinc pivalates have been developed for the difunctionalization of alkenes, a challenging transformation. nih.gov Similarly, the role of zinc as a co-catalyst or additive in nickel-catalyzed reactions is an area of active investigation, with zinc influencing the stability and reactivity of the nickel catalyst. chemistryworld.com The challenge in developing these synergistic systems lies in ensuring the compatibility of the different catalytic cycles to avoid catalyst deactivation or undesired side reactions. researchgate.netacs.org

Table 2: Examples of Synergistic Catalysis Involving Zinc

Zinc Reagent/Catalyst Transition Metal Co-catalyst Reaction Type Application
Arylzinc Pivalates Cobalt (Co) Difluoroalkylarylation of alkenes Construction of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. nih.gov
Organozinc Halides Palladium (Pd) Negishi Cross-Coupling Formation of C-C bonds between various organic fragments. purdue.edu
Organozinc Reagents Nickel (Ni) Cross-Electrophile Coupling Coupling of two different electrophiles. chemistryworld.com

Theoretical Predictions for Designing New Zinc-Based Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of zinc-catalyzed systems. rsc.orgrsc.org Theoretical calculations provide detailed insights into reaction mechanisms, the structures of intermediates and transition states, and the factors controlling reactivity and selectivity. rsc.orgacs.org

By modeling the reaction pathways, chemists can predict the most likely outcome of a reaction, screen potential catalysts and ligands, and design new transformations with desired properties. rsc.org For example, DFT studies have been used to elucidate the mechanism of zinc-catalyzed oxidation of alcohols, revealing that a pathway involving hydrogen transfer is preferred over one involving β-hydride elimination. rsc.org In the context of the Reformatsky reaction, theoretical models can help explain the origins of stereoselectivity and guide the design of new chiral auxiliaries. rsc.org These predictive capabilities accelerate the discovery process and reduce the need for extensive empirical experimentation.

Mechanistic Investigations of Less Understood Zinc-Catalyzed Processes

Despite the long history of organozinc chemistry, the mechanisms of many zinc-catalyzed reactions are not fully understood. nih.govrsc.org Research is ongoing to unravel the intricate details of these processes. Advanced analytical techniques, such as fluorescence microscopy, have been employed to visualize reaction intermediates on the surface of zinc metal during the formation of organozinc reagents, revealing a two-step mechanism of oxidative addition followed by solubilization. nih.gov

Q & A

Q. What are common synthesis methods for zinc acetate and zinc bromide, and how do solvent choices (e.g., ethyl acetate) influence their nanoparticle morphology?

Zinc acetate is synthesized via aqueous reactions of acetic acid with zinc oxide or carbonate, while zinc bromide is typically prepared by direct reaction of zinc with hydrobromic acid . Ethyl acetate, as a solvent, impacts nanoparticle morphology by modulating nucleation rates. For example, SEM imaging shows that zinc oxide nanoparticles synthesized in ethyl acetate exhibit smaller, more uniform particle sizes compared to methanol or aqueous solvents .

Q. Which characterization techniques are essential for analyzing zinc-based compounds and bromide intermediates in organic reactions?

Key techniques include:

  • SEM/TEM for nanoparticle size and morphology .
  • FTIR and XRD to confirm chemical structure and crystallinity of zinc acetate or bromide .
  • NMR spectroscopy (e.g., for tracking bromide intermediates in polymer depolymerization) .
  • UV-Vis spectroscopy to assess reactive oxygen species (ROS) generation in biomedical applications of zinc peroxide nanoparticles .

Q. What safety protocols are critical when handling bromide compounds (e.g., zinc bromide) in laboratory settings?

Zinc bromide is hygroscopic and corrosive. Protocols include:

  • Using anhydrous conditions to prevent hydrolysis .
  • Employing fume hoods and PPE (gloves, goggles) due to its irritation potential .
  • Storing in airtight containers to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when zinc oxide nanoparticles synthesized via ethyl acetate exhibit variable bioactivity?

Variability often arises from differences in particle size, surface defects, or residual solvent. Strategies:

  • Standardize synthesis parameters (e.g., reaction time, solvent purity) .
  • Use in situ DCFH-DA assays to quantify ROS generation, correlating bioactivity with nanoparticle surface properties .
  • Compare cytotoxicity via MTT assays to isolate solvent-specific effects .

Q. What experimental design considerations optimize bromide-terminated polymer depolymerization using zinc or iron catalysts?

Key factors:

  • Catalyst selection (e.g., FeBr₃/TBABr enhances depolymerization efficiency in ethyl α-bromophenyl acetate systems) .
  • Solvent choice (anisole or dichlorobenzene improves reaction homogeneity) .
  • Reaction monitoring via SEC and ¹H NMR to track molecular weight changes and intermediate formation .

Q. How do impurities in ethyl acetate affect the reproducibility of zinc thiocyanate or zinc cyanide syntheses?

Trace water or acids in ethyl acetate can hydrolyze intermediates. Mitigation steps:

  • Pre-dry solvents over molecular sieves.
  • Use GC-MS to verify solvent purity .
  • Compare reaction yields under controlled vs. ambient conditions to quantify impurity impacts .

Q. What advanced analytical methods validate the stoichiometry of zinc-organic complexes (e.g., zinc resinate or zinc stearate)?

  • TGA-DSC to assess thermal stability and ligand binding ratios .
  • XPS for surface composition analysis, particularly for bromide or acetate ligands .
  • ICP-OES to quantify zinc content and verify stoichiometric accuracy .

Methodological Guidance

Q. How to design a study comparing the catalytic efficiency of zinc bromide vs. zinc chloride in esterification reactions?

  • Control variables : Solvent (ethyl acetate vs. THF), temperature, catalyst loading.
  • Metrics : Reaction rate (via GC), product yield (gravimetric analysis), and byproduct identification (LC-MS) .
  • Statistical analysis : Use ANOVA to compare means across catalyst types .

Q. What strategies ensure accurate quantification of zinc in environmental or biological samples?

  • Sample preparation : Acid digestion for environmental matrices; enzymatic lysis for biological tissues .
  • Calibration : Use certified zinc atomic spectroscopy standards (e.g., 1.00 g Zn/L) .
  • Cross-validation : Compare ICP-MS results with colorimetric assays (e.g., Zincon monosodium salt) .

Q. How to address discrepancies in published zinc acetate toxicity data for in vitro studies?

  • Replicate experiments using standardized cell lines (e.g., HEK293 or HeLa) .
  • Control for nanoparticle aggregation via dynamic light scattering (DLS) .
  • Report results using FAIR data principles (e.g., depositing raw data in repositories) .

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